3-methoxy-1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide
Description
The compound 3-methoxy-1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The carboxamide group at position 4 links to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole moiety bearing a pyridin-3-yl group.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-26-12-15(20(24-26)28-2)19(27)22-16-8-4-3-6-13(16)10-17-23-18(25-29-17)14-7-5-9-21-11-14/h3-9,11-12H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABCFWROOJRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- 1,2,4-Oxadiazole ring : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic effects.
- Pyridine group : Often enhances the pharmacological profile of compounds.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Targeting various cancer cell lines.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.
Anticancer Activity
A significant body of research has focused on the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation:
In vitro studies have demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicate a substantial reduction in radical formation compared to standard antioxidants like ascorbic acid:
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 25 | 76.0 |
| 50 | 87.3 |
| 100 | 92.5 |
These findings suggest that the compound may be effective in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential has been assessed through carrageenan-induced paw edema models. The compound exhibited significant edema inhibition:
| Dose (mg/kg) | % Edema Inhibition |
|---|---|
| 25 | 48.3 |
| 50 | 62.7 |
| 100 | 82.3 |
This activity indicates that the compound could serve as a therapeutic agent in inflammatory conditions.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A study demonstrated that oxadiazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxicity.
- In Vivo Models : Animal studies have shown that these compounds can significantly reduce tumor size when administered at specific dosages over a defined period.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p from the 2015 study share a pyrazole-carboxamide backbone but differ in substituents:
- Key substituents: Chloro (-Cl), cyano (-CN), aryl (e.g., phenyl, 4-chlorophenyl, 4-fluorophenyl), and alkyl groups.
- Synthesis : Prepared via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% crystalline products .
Impact of Differences :
- The target’s oxadiazole-pyridinyl group may enhance π-π stacking and metabolic stability compared to halogenated/cyano groups in compounds, which increase lipophilicity but reduce solubility .
- Methoxy and methyl groups in the target compound likely improve solubility over chloro substituents.
Hydrazide-Linked Pyrazole ()
The compound 3-(4-methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide replaces the carboxamide with a hydrazide bridge and incorporates multiple methoxy groups.
Impact of Differences :
Pyridylmethyl-Substituted Analog ()
The compound 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide shares the pyrazole’s 3-methoxy and 1-methyl groups but lacks the oxadiazole-phenyl extension.
Impact of Differences :
- The simpler structure in may offer better bioavailability but fewer interaction sites .
Q & A
Q. What synthetic strategies are employed to construct the pyrazole-oxadiazole core in this compound?
The synthesis involves multi-step protocols, including:
- Condensation reactions to assemble the 1,5-diarylpyrazole core .
- Oxadiazole formation via cyclization of carboxamide intermediates under acidic or basic conditions .
- Coupling reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to link the pyridinyl-oxadiazole moiety to the pyrazole scaffold . Key reagents include DMF, K₂CO₃, and copper sulfate . Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods validate the compound’s structure and purity?
- NMR (¹H/¹³C): Confirms substituent positions and regioselectivity .
- IR spectroscopy: Identifies functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) .
- Mass spectrometry (HRMS): Verifies molecular weight and fragmentation patterns .
- Elemental analysis: Ensures stoichiometric purity by comparing calculated vs. observed C/H/N percentages .
Q. How is the molecular target of this compound identified in drug discovery studies?
- Molecular docking predicts binding poses to receptors (e.g., enzymes or kinases) by simulating interactions between the pyridinyl-oxadiazole group and active sites .
- Competitive binding assays using radiolabeled ligands or fluorescence polarization validate computational predictions .
Q. What are the recommended storage conditions to maintain stability?
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .
- Avoid exposure to strong oxidizers and moisture, which may degrade the carboxamide moiety .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation: Modifying the methoxy group on the pyrazole ring (e.g., replacing with halogens or bulkier alkoxy groups) enhances receptor affinity .
- Oxadiazole bioisosteres: Replacing the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole alters metabolic stability and solubility .
- Pharmacophore mapping: Quantitative SAR (QSAR) models prioritize substituents based on electronic (e.g., Hammett σ) and steric parameters .
Q. How to resolve contradictions between computational docking predictions and experimental binding data?
- Free energy calculations (MM/PBSA): Refine docking scores by incorporating solvation and entropy effects .
- Alchemical binding assays: Use isothermal titration calorimetry (ITC) to measure enthalpy/entropy contributions, clarifying discrepancies in binding modes .
Q. What strategies mitigate low synthetic yields during oxadiazole formation?
- Optimize cyclization conditions: Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., from 50% to >75%) .
- Protecting groups: Temporarily shield reactive sites (e.g., pyridinyl nitrogen) to prevent side reactions during cyclization .
- Catalyst screening: Test alternative catalysts (e.g., ZnCl₂ vs. CuSO₄) to enhance regioselectivity .
Q. How to address discrepancies in metabolic stability between in vitro and in vivo models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
